molecular formula C22H23FN2O3 B5621497 8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5621497
M. Wt: 382.4 g/mol
InChI Key: VPNKLBTYBJLUMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been explored in several studies. These compounds are synthesized through methods that include reactions of hydroxyurea or methylhydrazine with alpha, beta-unsaturated esters followed by cyclization reactions, demonstrating their complex and versatile synthetic routes. Such methodologies highlight the chemical flexibility and the potential for further modification of this chemical scaffold (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of similar spiro compounds has been determined using techniques such as X-ray diffraction. These analyses reveal intricate details about the spatial arrangement of atoms within the molecules, showing planar, envelope, or chair conformations in their cyclic structures. The detailed structural information is crucial for understanding the compound's reactivity and interaction with biological targets (Chiaroni et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives includes their participation in cycloaddition reactions and the ability to form various substituted products. These reactions underscore the compound's utility in synthetic organic chemistry as a versatile building block for the development of pharmacologically active compounds (Konovalova et al., 2013).

properties

IUPAC Name

8-[3-(2-fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c23-19-9-5-4-8-17(19)18(16-6-2-1-3-7-16)14-20(26)25-12-10-22(11-13-25)15-24-21(27)28-22/h1-9,18H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNKLBTYBJLUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(2-Fluorophenyl)-3-phenylpropanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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